molecular formula C9H11F2NO B13628006 4-Difluoromethoxy-2-ethylaniline

4-Difluoromethoxy-2-ethylaniline

Cat. No.: B13628006
M. Wt: 187.19 g/mol
InChI Key: UYWCNZZWHXACFO-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-2-ethylaniline (C$9$H${11}$F$2$NO) is a fluorinated aromatic amine featuring a difluoromethoxy (-OCHF$2$) group at the para position (C4) and an ethyl (-CH$2$CH$3$) substituent at the ortho position (C2) of the aniline ring. The difluoromethoxy group confers electron-withdrawing properties, while the ethyl group introduces steric bulk and mild electron-donating effects. This combination makes the compound a candidate for applications in agrochemicals, pharmaceuticals, and materials science, particularly where fluorinated motifs enhance stability or bioactivity.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

4-(difluoromethoxy)-2-ethylaniline

InChI

InChI=1S/C9H11F2NO/c1-2-6-5-7(13-9(10)11)3-4-8(6)12/h3-5,9H,2,12H2,1H3

InChI Key

UYWCNZZWHXACFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC(F)F)N

Origin of Product

United States

Preparation Methods

Preparation via 4-Nitrophenol and Difluorochloromethane (Industrial Route)

A patented method (CN103819349A) describes a high-yield, industrially viable process for preparing 4-(difluoromethoxy)aniline, which can be adapted for 4-difluoromethoxy-2-ethylaniline by introducing the ethyl substituent in the aromatic ring at the appropriate stage.

Key steps:

  • Step 1: 4-Nitrophenol is reacted with sodium hydroxide to form sodium 4-nitrophenolate.
  • Step 2: Sodium 4-nitrophenolate reacts with monochlorodifluoromethane under alkaline conditions to form 4-(difluoromethoxy)nitrobenzene.
  • Step 3: Catalytic reduction of the nitro group to an amino group is carried out using a co-catalyst system of ferric oxide and activated carbon with hydrazine and water as reducing agents, yielding 4-(difluoromethoxy)aniline.

Advantages:

  • High overall yield (~90% recovery over two steps).
  • High purity (>98.5%).
  • Low cost and low environmental pollution.
  • Suitable for industrial scale production.

Notes:

  • The reaction solvent is dioxane.
  • The process is adaptable to derivatives, including ethyl-substituted analogs by starting from appropriately substituted nitrophenols.
Step Reaction Reagents/Conditions Yield/Notes
1 4-Nitrophenol + NaOH → Sodium phenolate Sodium hydroxide, aqueous, room temperature Quantitative formation
2 Sodium phenolate + ClCHF2 → Difluoromethoxy nitrobenzene Alkaline conditions, dioxane solvent High yield, selective substitution
3 Nitro reduction → Aniline Fe2O3 + activated carbon, hydrazine, water, catalytic High purity, ~90% overall yield

Multistep Synthesis via 4-Hydroxyacetanilide (Research Route)

A research article describes an improved multistep synthesis starting from 4-hydroxyacetanilide to prepare 4-(difluoromethoxy)-2-nitroaniline derivatives, which can be reduced to the corresponding anilines.

Synthetic sequence:

  • Step a: Fluorination of 4-hydroxyacetanilide with difluoromethylenchloride in polyethylene glycol (PEG-600) solvent at 50-55°C for 70-74 hours to yield N-[4-(difluoromethoxy)phenyl]acetamide.
  • Step b: Nitration of the intermediate with fuming nitric acid and sulfuric acid at 20-25°C to introduce the nitro group at the 2-position.
  • Step c: Hydrolysis of the acetamide protecting group under reflux with methanol and sodium hydroxide to yield 4-(difluoromethoxy)-2-nitroaniline.
  • Step d: Catalytic reduction of the nitro group to an amino group using Raney Nickel catalyst and hydrazine hydrate under reflux.
  • Step e: Optional further functionalization (e.g., thiolation) depending on target compound.

Reaction conditions and yields:

Step Reaction Reagents/Conditions Duration Notes
a Fluorination Difluoromethylenchloride, PEG-600, 50-55°C 70-74 h High selectivity, moderate time
b Nitration HNO3/H2SO4, 20-25°C 2 h Controlled nitration
c Hydrolysis NaOH, methanol, reflux 3 h Deprotection step
d Reduction Raney Nickel, hydrazine hydrate, reflux 4 h High conversion to amine

Advantages:

  • Improved in situ, linear multistep process.
  • Use of common reagents and solvents.
  • Good control over substitution pattern.
  • Suitable for medicinal intermediate synthesis.

Brominated Aniline Derivative Preparation (Related Methodology)

A patent (US Patent 6388135) describes preparation of 4-bromoaniline derivatives with alkyl substituents at the 2-position, which can be analogously adapted for 4-difluoromethoxy-2-ethylaniline synthesis via bromination and subsequent substitution.

Key points:

  • Bromination of aniline derivatives under controlled conditions.
  • Use of alkyl substituents (ethyl included) at the 2-position.
  • Reflux and azeotropic removal of water to drive reactions.
  • Reaction with brominating agents to introduce the bromo substituent.

This method is relevant for introducing halogen substituents that can be further converted to difluoromethoxy groups by nucleophilic substitution or other fluorination techniques.

Comparative Analysis of Preparation Methods

Feature Method via 4-Nitrophenol (Patent CN103819349A) Method via 4-Hydroxyacetanilide (Research Article) Bromination Route (Patent US6388135)
Starting Material 4-Nitrophenol 4-Hydroxyacetanilide Aniline derivatives
Key Fluorination Agent Monochlorodifluoromethane Difluoromethylenchloride Not directly fluorination, bromination
Reduction Method Fe2O3 + activated carbon, hydrazine Raney Nickel, hydrazine hydrate Not specified for fluorinated amines
Yield ~90% overall Good, stepwise yields reported Variable, depends on substitution steps
Purity of Final Product >98.5% High, confirmed by spectral analyses Not specified
Industrial Applicability High Moderate to high Moderate
Environmental Impact Low pollution Moderate Variable
Reaction Time Moderate Long (70+ hours fluorination step) Moderate

Research Findings and Notes

  • The patent CN103819349A emphasizes the advantage of using 4-nitrophenol as starting material, leading to a more cost-effective, high-yield, and environmentally benign process suitable for industrial production of 4-(difluoromethoxy)aniline and its derivatives, including ethyl-substituted analogs.

  • The research article demonstrates an improved multistep synthetic route with detailed spectral characterization (IR, NMR, Mass) confirming the structure and purity of intermediates and final products. This route is valuable for medicinal chemistry applications where precise substitution patterns are critical.

  • The bromination method patent provides insight into selective halogenation of aniline derivatives with alkyl substituents, which can be adapted for further functionalization to difluoromethoxy derivatives, although direct application for 4-difluoromethoxy-2-ethylaniline is less straightforward.

Chemical Reactions Analysis

Types of Reactions: 4-Difluoromethoxy-2-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

4-Difluoromethoxy-2-ethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-2-ethylaniline involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors in biological systems.

    Pathways Involved: It modulates specific biochemical pathways, leading to its desired effects.

Comparison with Similar Compounds

Key Observations :

  • The difluoromethoxy group (-OCHF$2$) is less electron-withdrawing than -CF$3$ but more so than -OCH$_3$, balancing reactivity for nucleophilic substitution or coupling reactions.
2.2 Spectral Differentiation

Spectral techniques such as $^{13}\text{C}$-NMR, IR, and mass spectrometry (MS) are critical for distinguishing fluorinated anilines. For instance:

  • $^{13}\text{C}$-NMR : The -OCHF$2$ group in 4-Difluoromethoxy-2-ethylaniline would show distinct coupling patterns (e.g., $^2J{CF}$ splitting) compared to -CF$3$ or -OCH$3$ derivatives .
  • IR Spectroscopy: The C-F stretching vibrations (~1100–1250 cm$^{-1}$) and N-H bends (~1600 cm$^{-1}$) provide diagnostic peaks for differentiation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Difluoromethoxy-2-ethylaniline, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Nitro Reduction : Start with a nitro precursor (e.g., 4-difluoromethoxy-2-ethylnitrobenzene) and reduce using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. Monitor pH and temperature to avoid over-reduction or byproducts .
  • Substitution Reactions : Introduce the ethyl group via nucleophilic aromatic substitution (e.g., using ethylamine under microwave-assisted conditions). Solvent polarity (e.g., DMF vs. THF) and base selection (K₂CO₃ vs. NaH) critically affect regioselectivity .
  • Example Table :
RouteConditionsYield (%)Purity (HPLC)
Nitro ReductionH₂ (1 atm), Pd-C, EtOH7898.5
SubstitutionEthylamine, DMF, 100°C6595.2

Q. What spectroscopic methods are most effective for confirming the structure of 4-Difluoromethoxy-2-ethylaniline?

  • Methodology :

  • ¹H/¹³C NMR : Identify ethyl (-CH₂CH₃) and difluoromethoxy (-OCF₂H) groups. Ethyl protons appear as a triplet (δ ~1.2 ppm) and quartet (δ ~2.5 ppm); difluoromethoxy shows splitting due to J coupling (~δ 6.5 ppm for aromatic protons) .
  • IR Spectroscopy : Confirm NH₂ stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calc. for C₉H₁₁F₂NO: 200.09 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts vs. computational predictions) for 4-Difluoromethoxy-2-ethylaniline?

  • Methodology :

  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)). Discrepancies may arise from solvent effects or conformational flexibility .
  • X-ray Crystallography : Resolve ambiguities by crystallizing the compound and analyzing bond angles/planarity. For example, the ethyl group’s orientation may influence aromatic ring conjugation .

Q. What strategies optimize regioselective functionalization of 4-Difluoromethoxy-2-ethylaniline in complex syntheses?

  • Methodology :

  • Directing Groups : Temporarily install protecting groups (e.g., acetyl on NH₂) to direct electrophilic substitution to the para position relative to ethyl .
  • Metal Catalysis : Use Pd-catalyzed C-H activation for cross-coupling at the ortho position. Ligand choice (e.g., PPh₃ vs. Xantphos) modulates reactivity .
  • Case Study :
  • Reaction : Suzuki-Miyaura coupling with aryl boronic acids.
  • Conditions : Pd(OAc)₂ (5 mol%), SPhos ligand, K₂CO₃, 80°C in toluene.
  • Yield : 72% for para-substituted biaryl product .

Q. How do steric and electronic effects of the difluoromethoxy group influence the compound’s reactivity in nucleophilic environments?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., methoxy vs. difluoromethoxy). The electron-withdrawing -OCF₂H group reduces aromatic ring electron density, slowing electrophilic substitution but enhancing oxidative stability .
  • DFT Analysis : Calculate Fukui indices to predict reactive sites. The ethyl group’s +I effect may counteract the -OCF₂H group’s -I effect, creating regioselective hotspots .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the stability of 4-Difluoromethoxy-2-ethylaniline under acidic conditions?

  • Methodology :

  • Controlled Degradation Studies : Expose the compound to HCl (1M–6M) at 25–60°C and monitor decomposition via LC-MS. Hydrolysis of the difluoromethoxy group to -OH is a key degradation pathway .
  • Comparative Analysis : Cross-reference stability data with structurally similar compounds (e.g., 4-chloro-3-ethoxy-2-fluoroaniline) to identify trends in fluorine’s protective role .

Safety and Handling

Q. What are the critical safety protocols for handling 4-Difluoromethoxy-2-ethylaniline in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF during hydrolysis).
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats; avoid latex due to permeability to amines .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Fluorinated byproducts require specialized treatment to prevent environmental release .

Limitations and Future Directions

  • Gaps in Literature : Public databases (e.g., PubChem) lack detailed mechanistic studies or biological activity data for 4-Difluoromethoxy-2-ethylaniline, necessitating targeted literature surveys .
  • Collaborative Opportunities : Partner with computational chemists to model reaction pathways or toxicologists to assess ecotoxicological profiles .

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